Bis(2-methylprop-1-en-1-yl)mercury
Description
Bis(2-methylprop-1-en-1-yl)mercury (CAS 35342-58-6) is an organomercury compound characterized by two 2-methylprop-1-en-1-yl (isobutenyl) groups bonded to a central mercury atom. Its molecular formula is C₈H₁₂Hg, and its structure features conjugated alkenyl ligands, which influence its reactivity and stability. Organomercury compounds of this type are historically significant in synthetic chemistry, particularly in transmetalation reactions and as precursors for catalytic applications. However, due to mercury’s toxicity, such compounds require stringent handling protocols .
Properties
CAS No. |
35342-58-6 |
|---|---|
Molecular Formula |
C8H14Hg |
Molecular Weight |
310.79 g/mol |
IUPAC Name |
bis(2-methylprop-1-enyl)mercury |
InChI |
InChI=1S/2C4H7.Hg/c2*1-4(2)3;/h2*1H,2-3H3; |
InChI Key |
AAFFFYSOOFVJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[Hg]C=C(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organomercury Compounds
Table 1: Structural and Functional Comparison of Selected Organomercury Compounds
Key Findings:
Substituent Effects on Reactivity: Alkenyl vs. Alkynyl Ligands: this compound’s alkenyl groups confer π-bonding capability, enabling coordination chemistry. In contrast, alkynyl derivatives (e.g., CAS 407-04-5) exhibit stronger σ-donor/π-acceptor character, increasing electrophilicity but reducing thermal stability . Fluorinated vs. Hydrocarbon Ligands: Fluorinated substituents (e.g., CAS 407-04-5) enhance electron-withdrawing effects, rendering the mercury center more electrophilic. This contrasts with the electron-donating isobutenyl groups in the parent compound, which stabilize the mercury atom through hyperconjugation .
Steric and Electronic Considerations :
- Branched substituents (e.g., CAS 73838-84-3) introduce steric hindrance, reducing nucleophilic attack on the mercury center. Conversely, linear alkenyl/alkynyl groups (e.g., CAS 35342-58-6) favor planar geometries, facilitating ligand-exchange reactions .
Toxicity and Handling :
- All listed compounds share mercury’s inherent toxicity, but substituents modulate bioavailability. Aromatic derivatives (e.g., CAS 956-73-0) may exhibit higher bioaccumulation due to lipophilicity, while polar groups (e.g., CAS 16004-47-0) could reduce membrane permeability .
Methodological Notes
Structural data for these compounds, if available, are often derived from X-ray crystallography using programs like SHELXL . However, detailed spectroscopic or thermodynamic datasets remain scarce in public domains. Researchers must extrapolate properties from substituent chemistry and analogous systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(2-methylprop-1-en-1-yl)mercury, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves mercury(II) salts reacting with 2-methylprop-1-ene derivatives. To optimize yields, employ factorial design to test variables like temperature, solvent polarity, and stoichiometry . Use gas chromatography (GC) or nuclear magnetic resonance (NMR) for real-time monitoring. For reproducibility, document reaction parameters rigorously and cross-validate with spectral databases (e.g., PubChem, Reaxys) .
Q. What analytical techniques are most effective for characterizing this compound’s structural and purity profile?
- Methodological Answer : Combine NMR (¹H, ¹³C) for structural confirmation with high-resolution mass spectrometry (HRMS) for molecular mass validation. Purity assessment requires differential scanning calorimetry (DSC) for melting point consistency and inductively coupled plasma mass spectrometry (ICP-MS) for mercury quantification. Cross-reference spectral data with peer-reviewed literature to resolve ambiguities .
Q. How can researchers safely handle this compound given its potential toxicity?
- Methodological Answer : Adopt protocols for toxic organomercurials: use fume hoods, double-glove systems, and mercury-specific spill kits. Pre-experiment simulations using chemical software (e.g., COMSOL Multiphysics) can model exposure risks. Institutional safety reviews and Material Safety Data Sheets (MSDS) must be consulted prior to lab work .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported thermodynamic properties of this compound?
- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies and compare with experimental DSC data. Use tools like Gaussian or ORCA for simulations, and validate results against multiple datasets. Discrepancies may arise from solvation effects—address these by incorporating implicit solvent models (e.g., COSMO) .
Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Use a Taguchi orthogonal array to test variables (catalyst loading, ligand type, solvent). High-throughput screening with robotic liquid handlers accelerates data collection. Analyze results via multivariate regression to identify dominant factors. For reproducibility, share raw datasets in open-access repositories with encryption protocols .
Q. How can researchers address gaps in the ecological toxicity data for this compound?
- Methodological Answer : Design microcosm studies to assess bioaccumulation in model organisms (e.g., Daphnia magna). Employ ICP-MS for mercury tracking and RNA sequencing to evaluate genomic stress responses. Compare findings with methylmercury toxicity models, noting deviations in speciation kinetics .
Q. What strategies mitigate data integrity challenges in collaborative studies on this compound?
- Methodological Answer : Implement blockchain-based lab notebooks (e.g., SciNote) for immutable data logging. Use federated learning for AI-driven analysis without raw data transfer. Regular audits and ISO/IEC 17025 compliance ensure methodological rigor .
Data Collection and Literature Review
Q. Why is sourcing peer-reviewed data on this compound challenging, and how can researchers improve search strategies?
- Methodological Answer : Synonyms (e.g., diisobutenylmercury) and spelling variants (e.g., “bis(2-methylpropene)mercury”) complicate searches. Use Boolean operators in databases like Web of Science: (mercury AND (isobutenyl OR "2-methylprop-1-en-1-yl")) NOT patent. Grey literature (e.g., UN Environment reports) and backward citation tracing fill gaps .
Q. How can factorial design improve the reproducibility of studies involving this compound?
- Methodological Answer : A 2^k factorial design tests main effects and interactions (e.g., temperature vs. catalyst). Central composite designs optimize non-linear responses. Share experimental matrices via platforms like Zenodo with DOI tagging for transparency .
Tables for Methodological Reference
Key Takeaways
- Basic Research : Focus on synthesis, characterization, and safety using established protocols.
- Advanced Research : Leverage computational tools, AI-driven automation, and federated data systems.
- Data Integrity : Prioritize encryption, blockchain logging, and open-access repositories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
